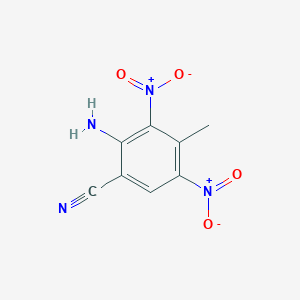
2-Amino-4-methyl-3,5-dinitrobenzonitrile
Cat. No. B8787883
M. Wt: 222.16 g/mol
InChI Key: QUUQAHXPDICOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07268255B2
Procedure details


A solution of 4-methyl-3,5-dinitrobenzonitrile (10.5 kg; preparation see U.S. Pat. No. 3,162,675), 4-amino-4H-1,2,4-triazole (17.0 kg) and dimethyl sulfoxide (68.6 kg) was dosed into a mixture of lithium tert-butoxide (12.2 kg) and dimethyl sulfoxide (106.6 kg) over about 50 min, while maintaining the temperature of each solution at 20-25° C. After aging at 20-25° C. for about 2 h, acetic acid (8.9 kg) was dosed into the reaction mixture at about 20° C. over about 10 min. The product was crystallized by dosing water (158 L) into the reaction mixture over about 1.5 h at about 20° C. The product slurry was cooled to 10-15° C. and held at this temperature for about 45 min. The resultant slurry was filtered, and washed with water (106 L). The wet cake obtained was dried in a vacuum tray dryer at about 50° C. and 30 Torr to provide 2-amino-4-methyl-3,5-dinitrobenzonitrile as an orange-brown solid.



Name
lithium tert-butoxide
Quantity
12.2 kg
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].[NH2:16]N1C=NN=C1.CS(C)=O.CC(C)([O-])C.[Li+]>C(O)(=O)C>[NH2:16][C:8]1[C:9]([N+:10]([O-:12])=[O:11])=[C:2]([CH3:1])[C:3]([N+:13]([O-:15])=[O:14])=[CH:4][C:5]=1[C:6]#[N:7] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
17 kg
|
|
Type
|
reactant
|
|
Smiles
|
NN1C=NN=C1
|
|
Name
|
|
|
Quantity
|
68.6 kg
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
lithium tert-butoxide
|
|
Quantity
|
12.2 kg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Li+]
|
|
Name
|
|
|
Quantity
|
106.6 kg
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
8.9 kg
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
preparation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was crystallized
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over about 1.5 h
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at about 20° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The product slurry was cooled to 10-15° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
held at this temperature for about 45 min
|
|
Duration
|
45 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant slurry was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (106 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The wet cake obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried in a vacuum tray dryer at about 50° C.
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C#N)C=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
